(2-Fluoro-6-propoxyphenyl)boronic acid
Overview
Description
“(2-Fluoro-6-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-propoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group at the 2nd position and a propoxy group at the 6th position .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are known to undergo a variety of chemical reactions. One of the most well-studied reactions is their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction forms the basis of many sensing applications .Physical And Chemical Properties Analysis
“(2-Fluoro-6-propoxyphenyl)boronic acid” has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .Scientific Research Applications
Boronic acids, including fluoro-substituted boronic acids, are increasingly utilized in diverse areas of research . Here are some general applications:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling
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Protein Manipulation and Modification
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Separation Technologies
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Development of Therapeutics
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Materials’ Chemistry
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Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This involves the use of boronic acid-mediated cis-diol conjugation .
- The applications span across chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
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Fluorescence Imaging and Tumor Therapy
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Fluorescent Sensors
- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
- Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This involves the use of boronic acid-mediated cis-diol conjugation .
- The applications span across chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
-
Fluorescence Imaging and Tumor Therapy
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Fluorescent Sensors
- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
- Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
Safety And Hazards
Future Directions
Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(2-fluoro-6-propoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRMZWHFZYTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584541 | |
Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-propoxyphenyl)boronic acid | |
CAS RN |
870777-18-7 | |
Record name | B-(2-Fluoro-6-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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